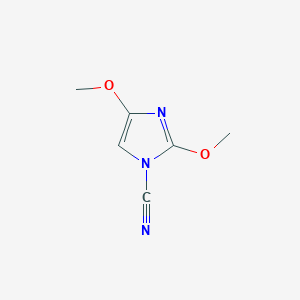

2,4-dimethoxy-1H-imidazole-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O2 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

2,4-dimethoxyimidazole-1-carbonitrile |

InChI |

InChI=1S/C6H7N3O2/c1-10-5-3-9(4-7)6(8-5)11-2/h3H,1-2H3 |

InChI Key |

MNDQSVOISGQHFK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN(C(=N1)OC)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Route Design

Precursor Synthesis and Building Block Architectures for 2,4-Dimethoxy-1H-imidazole-1-carbonitrile

The construction of the 2,4-dimethoxy-1H-imidazole core likely proceeds through the formation of a 2,4-dihydroxyimidazole intermediate, which can subsequently be O-methylated. The initial imidazole (B134444) ring can be assembled from simple, readily available building blocks. A plausible approach involves the condensation of an α-dicarbonyl compound with an aldehyde and an ammonia (B1221849) source, a variation of the well-known Radziszewski imidazole synthesis. acs.org

Key precursors for a related 2,4-disubstituted imidazole could include:

An α-hydroxyketone or α-diketone: To provide the C4 and C5 atoms of the imidazole ring.

An aldehyde: To furnish the C2 atom.

An ammonia source: Typically ammonium (B1175870) acetate (B1210297), to provide the nitrogen atoms at positions 1 and 3.

For the synthesis of a 2,4-dihydroxyimidazole precursor, a potential starting material is an α-amino-α'-hydroxy ketone or a related derivative. Subsequent cyclization would lead to the desired dihydroxyimidazole scaffold.

Another viable strategy involves the use of multicomponent reactions (MCRs), which are highly efficient in generating molecular diversity from simple starting materials. researchgate.net An MCR approach could potentially bring together three or more components in a single pot to form the substituted imidazole ring.

Regioselective Synthesis Strategies for Imidazole-1-carbonitriles

Achieving the desired 2,4-dimethoxy substitution pattern, as well as the specific N1-cyanation, necessitates a high degree of regiocontrol.

If a pre-formed imidazole ring is used as a starting point, directed functionalization is a powerful tool for introducing substituents at specific positions. This often involves the use of directing groups that can be temporarily installed on the imidazole ring to guide the reaction to a particular site. For instance, a removable protecting group at the N1 position can influence the regioselectivity of electrophilic substitution at the carbon atoms of the imidazole ring. nih.gov

Once a 2,4-dihydroxyimidazole is obtained, the selective O-methylation of the hydroxyl groups would be the next step. This can typically be achieved using a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base.

The final introduction of the carbonitrile group at the N1 position can be accomplished through N-cyanation of the 2,4-dimethoxy-1H-imidazole intermediate. This transformation can be achieved using cyanogen (B1215507) bromide (BrCN) or other electrophilic cyanating agents. The reaction conditions would need to be carefully optimized to ensure selective N-cyanation without affecting other parts of the molecule.

Controlling the substitution pattern during the initial formation of the imidazole ring is a highly effective strategy. The choice of starting materials in a cyclization reaction inherently dictates the final arrangement of substituents. For instance, the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals or the corresponding nitriles has been shown to produce 1,2,5-trisubstituted imidazoles with high regioselectivity. acs.org While not directly applicable to the 2,4-dimethoxy substitution pattern, this principle of using highly functionalized and pre-organized building blocks is key to controlling the outcome of the cyclization.

The following table illustrates how the choice of precursors can influence the substitution pattern in imidazole synthesis based on related literature.

| Precursor 1 | Precursor 2 | Precursor 3 | Catalyst/Conditions | Resulting Imidazole Substitution | Reference |

| Benzil | Aldehyde | Ammonium Acetate | Acetic Acid | 2,4,5-Trisubstituted | acs.org |

| Ketone | Aldehyde | Ammonium Acetate | HBr/DMSO | 2,4(5)-Disubstituted | rsc.org |

| Amidoxime | Enone | Iron Catalyst | 120 °C | 4-Keto-substituted | nih.gov |

| Propargylazide | Isocyanate | Amine | AgNO₃/DMAP | Polysubstituted | colab.ws |

Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful and efficient methods for the synthesis of complex heterocyclic molecules, often under milder conditions and with higher selectivity than classical methods.

Transition metal catalysis has been extensively used in the synthesis and functionalization of imidazoles. nih.gov Palladium-catalyzed cross-coupling reactions, for example, are highly effective for forming C-C and C-N bonds, allowing for the introduction of various substituents onto the imidazole ring. nih.gov Copper-catalyzed reactions are also prevalent, particularly in multicomponent reactions to build the imidazole core. acs.orgbenthamdirect.com

A hypothetical transition metal-catalyzed route to a precursor of 2,4-dimethoxy-1H-imidazole could involve the coupling of appropriately functionalized starting materials. For instance, a copper-catalyzed N-arylation reaction has been used to synthesize a 2-(trichloromethyl)-1H-benzo[d]imidazole derivative from 2-iodoaniline (B362364) and trichloroacetonitrile. organic-chemistry.org This highlights the potential of transition metals to facilitate the formation of key bonds in imidazole synthesis.

The following table summarizes some examples of transition metal-catalyzed imidazole syntheses found in the literature.

| Catalyst | Reaction Type | Starting Materials | Product Type | Reference |

| Palladium(II) Acetate | Direct Arylation | 1-Aryl-1H-imidazoles, Aryl halides | 1,5-Diaryl-1H-imidazoles | nih.gov |

| Copper(I) Iodide | Multicomponent Reaction | Aldehyde, Benzoin, Ammonium Acetate | 2,4,5-Trisubstituted imidazoles | acs.org |

| Rhodium(II) | [3+2] Cycloaddition | 1-Sulfonyl triazoles, Nitriles | Substituted imidazoles | tandfonline.com |

| Silver(I) Nitrate | Cyclization/Isomerization | Propargylazide derivatives, Isocyanates, Amines | Polysubstituted imidazoles | colab.ws |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering the advantages of being environmentally benign and often providing unique reactivity and selectivity. rsc.org Imidazole itself and its derivatives can act as organocatalysts in various transformations. nih.gov

In the context of synthesizing substituted imidazoles, organocatalysts can be employed to activate substrates and facilitate key bond-forming steps. For example, organocatalytic strategies have been developed for the enantioselective synthesis of substituted imidazoles through one-pot reaction cascades. These methods often involve the use of chiral amines or acids to control the stereochemical outcome of the reaction. While enantioselectivity is not a feature of this compound, these studies demonstrate the power of organocatalysis in constructing complex imidazole structures.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of imidazole derivatives has been an active area for the application of these principles, focusing on the use of safer solvents, minimizing waste, and improving energy efficiency. nih.govresearchgate.net These strategies are directly relevant to the prospective synthesis of this compound.

Solvent-Free and Aqueous Reaction Systems for Imidazole Formation

A significant advancement in green chemistry is the move away from volatile and often toxic organic solvents. nih.gov For the synthesis of the imidazole core, solvent-free and aqueous reaction systems have demonstrated considerable success, offering advantages such as simplified work-up procedures, reduced environmental impact, and often, enhanced reaction rates and yields. asianpubs.orgresearchgate.net

Solvent-free reactions, sometimes referred to as solid-state reactions or neat reactions, are typically conducted by mixing the reactants, often with a catalyst, and heating or irradiating the mixture. asianpubs.orgresearchgate.netrsc.org This approach has been successfully employed for the one-pot synthesis of various imidazole derivatives. For instance, a convenient and environmentally friendly solvent-free procedure has been developed for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles, which shows many advantages such as high yields and mild reaction conditions. asianpubs.org

Aqueous systems provide an inexpensive, non-flammable, and non-toxic reaction medium. nih.gov The synthesis of imidazoles in water has been explored, particularly for reactions like the van Leusen imidazole synthesis, which can proceed under base-free and mild conditions. mdpi.com The formation of simple imidazoles from the reaction of glyoxal (B1671930) with ammonium salts in water at neutral pH has also been investigated, highlighting the potential for environmentally friendly synthetic procedures. nih.gov

Below is a table summarizing research findings on solvent-free and aqueous synthesis of imidazole derivatives.

| Catalyst/Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| None | Benzil, Aldehydes, Ammonium Acetate | Ethanol (Reflux) | - | - | nih.gov |

| None (Solvent-free) | Benzene-1,2-diamine, Aromatic Aldehyde, Ammonium Acetate | None (70 °C) | ~1 h | High | asianpubs.org |

| Fe3O4@SiO2–imid–PMAn (Microwave) | Benzil, Aldehyde, Ammonium Acetate | None | - | Excellent | rsc.org |

| Base-free | Dihydro β-carboline imines, p-toluenesulfonylmethyl isocyanides | Water | - | Good | mdpi.com |

| ZnO nanorods (Ultrasound) | Diketone, Aldehyde, Ammonium Acetate | - | 7-12 min | 83-90 | nih.gov |

Atom Economy and Waste Minimization Strategies in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful. In the context of synthesizing the imidazole ring of this compound, choosing synthetic pathways that maximize atom economy is crucial for a green process.

Strategies to improve atom economy and minimize waste in imidazole synthesis include:

Addition and Cycloaddition Reactions: These reactions are inherently atom-economical as all the atoms of the reactants are incorporated into the product. For example, a gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides a 100% atom-economical synthesis of fully substituted 4-aminoimidazoles. organic-chemistry.org

Cascade Reactions: These multi-step reactions occur in a single pot, avoiding the need for purification of intermediates, which reduces solvent use and waste generation. The synthesis of substituted imidazoles via cascade inter- and intramolecular C-N bond-forming reactions catalyzed by titanium amides is an example of an atom-economical approach. acs.org

Use of Recyclable Catalysts: Employing catalysts that can be easily recovered and reused minimizes waste. Nano-magnetic catalysts, for instance, have been used for the synthesis of tetrasubstituted imidazoles and can be recycled multiple times without a significant loss of activity. rsc.org

Valorization of Waste: In a novel approach, plastic waste has been chemically recycled to synthesize bis-imidazole monomers, which are precursors for high-performance imidazolium-based polymers, demonstrating an innovative waste minimization strategy. nih.gov

The following table illustrates the concept of atom economy in a generic chemical reaction.

| Reaction Type | Reactants | Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Ideal Addition | A + B | C | None | 100% |

| Substitution | A + B | C | D | < 100% |

| Elimination | A | B + C | C | < 100% |

A metal-free aerobic cross-dehydrogenative coupling of amidines and chalcones for the synthesis of tetra-substituted imidazoles is a notable example of an atom-economical process where the only byproduct is water. acs.org

Multi-Component Reactions (MCRs) for Imidazole Scaffold Construction

Multi-component reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. tandfonline.com These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency, simplicity, and ability to generate molecular diversity. The construction of the imidazole scaffold is well-suited for MCR strategies.

The most classic MCR for imidazole synthesis is the Debus-Radziszewski reaction , which involves the condensation of a dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine) to form a substituted imidazole. nih.govmdpi.com This reaction and its modern variations are powerful tools for creating tri- and tetra-substituted imidazoles.

Key features of MCRs for imidazole synthesis include:

Efficiency: MCRs reduce the number of synthetic steps, saving time, energy, and resources.

Diversity: By varying the different components, a large library of structurally diverse imidazoles can be rapidly synthesized. rsc.org

Green Aspects: MCRs often align with green chemistry principles by reducing solvent usage and waste from intermediate purification steps. researchgate.net

Various catalysts, including Lewis acids, Brønsted acids, and even organocatalysts like imidazole itself, have been employed to facilitate these reactions. rsc.org For instance, a multicomponent reaction between amines, aldehydes, and isocyanides can provide access to highly substituted 2-imidazolines, which can then be oxidized to the corresponding imidazoles. nih.govacs.org

The table below presents examples of multi-component reactions used for the synthesis of the imidazole scaffold.

| Reaction Name/Type | Components | Catalyst | Product Type | Reference |

| Debus-Radziszewski | Dicarbonyl, Aldehyde, Ammonium Acetate | Various (e.g., Zr(acac)4, nano-catalysts) | 2,4,5-Trisubstituted Imidazoles | nih.govmdpi.com |

| Four-component | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | None (Solvent-free) | 1,2,4-Trisubstituted 1H-imidazoles | organic-chemistry.org |

| Three-component | α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium triflate | Highly Substituted Imidazoles | organic-chemistry.org |

| Three-component | Amines, Aldehydes, Isocyanides | Silver(I) acetate (for less reactive isocyanides) | Highly Substituted 2-Imidazolines | nih.govacs.org |

| Four-component | O-alkyl vanillin, Ammonium Acetate, Benzil, Amino derivative | Acetic Acid | 1,2,4,5-Tetrasubstituted Imidazoles | tandfonline.com |

Chemical Reactivity, Transformation Pathways, and Mechanistic Elucidation

Nucleophilic and Electrophilic Reactivity Profiles of the 2,4-Dimethoxy-1H-imidazole Core

The reactivity of the imidazole (B134444) ring in 2,4-dimethoxy-1H-imidazole-1-carbonitrile is significantly influenced by its substituents. The two methoxy (B1213986) groups at positions 2 and 4 are electron-donating through resonance, thereby increasing the electron density of the imidazole ring and activating it towards electrophilic attack. globalresearchonline.net In contrast, the carbonitrile group at the N1 position is strongly electron-withdrawing, which deactivates the ring towards electrophiles and can influence the regioselectivity of such reactions.

Imidazole itself is more reactive towards electrophiles than other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.netquora.com Electrophilic substitution on the imidazole ring typically occurs at the C5 position, as attack at C2 or C4 would lead to less stable cationic intermediates. globalresearchonline.net For this compound, the C5 position is the most likely site for electrophilic substitution due to the activating effect of the adjacent methoxy group at C4.

While the imidazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups, the presence of the N-cyano group in this compound could render the ring more susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2 and C5 positions. pharmaguideline.comnih.gov The methoxy group at C2, being a potential leaving group, could be displaced by a strong nucleophile.

The N3 nitrogen of the imidazole ring, with its lone pair of electrons, retains its basic character and can be protonated by strong acids to form stable salts. pharmaguideline.com This nitrogen can also act as a nucleophile in alkylation and acylation reactions.

Reactions Involving the Carbonitrile Moiety of this compound

The carbonitrile group is a versatile functional group that can undergo a variety of transformations, providing a gateway to other functionalities.

The carbonitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Acid-catalyzed hydrolysis would likely proceed via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. The resulting 2,4-dimethoxy-1H-imidazole-1-carboxylic acid could be a key intermediate for further synthetic modifications.

Reduction of the nitrile group can lead to the formation of an aminomethyl group. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation. The resulting 1-(aminomethyl)-2,4-dimethoxy-1H-imidazole would introduce a new nucleophilic center into the molecule.

| Reaction | Reagents and Conditions | Product |

| Hydrolysis | H3O+, heat | 2,4-dimethoxy-1H-imidazole-1-carboxylic acid |

| Partial Hydrolysis | H2O2, base | 2,4-dimethoxy-1H-imidazole-1-carboxamide |

| Reduction | 1. LiAlH4, THF; 2. H2O | 1-(aminomethyl)-2,4-dimethoxy-1H-imidazole |

The carbonitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. The [3+2] cycloaddition of an azide, such as sodium azide, with the nitrile group of this compound would yield a 1-(1H-tetrazol-5-yl)-2,4-dimethoxy-1H-imidazole derivative. This transformation is a powerful tool for introducing a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. Various catalysts, including zinc and copper salts, have been employed to facilitate such cycloadditions. organic-chemistry.org

Furthermore, nitrile ylides, generated from imidoyl chlorides, have been shown to undergo cycloaddition with their precursor imidoyl chlorides to form imidazoles. rsc.org While this is an intermolecular reaction, it highlights the potential of the nitrile moiety to participate in cycloaddition cascades.

Transformations at the Dimethoxy Substituents

The methoxy groups at the C2 and C4 positions are also amenable to chemical modification, offering further avenues for structural diversification.

Selective or complete demethylation of the methoxy groups can be achieved using various reagents. Boron tribromide (BBr3) is a classic reagent for the cleavage of aryl methyl ethers. Treatment of this compound with BBr3 would likely lead to the formation of the corresponding dihydroxyimidazole derivative.

Alternative demethylation methods that proceed under milder conditions have also been developed. For instance, trimethylsilyl (B98337) iodide (TMSI) has been used for the selective demethylation of 2,4-dimethoxyquinolines. researchgate.netrsc.org A similar strategy could potentially be applied to this compound. The use of a thiolate anion, such as sodium thiophenoxide, offers another route for demethylation. rsc.org The choice of reagent and reaction conditions could potentially allow for the selective demethylation of one methoxy group over the other, based on their differing electronic environments.

| Reagent | Conditions | Product |

| BBr3 | CH2Cl2, -78 °C to rt | 2,4-dihydroxy-1H-imidazole-1-carbonitrile |

| TMSI, pyridine | CH2Cl2, -78 °C to rt | Mono- and/or di-demethylated products |

| Sodium thiophenoxide | DMF, heat | Mono- and/or di-demethylated products |

While less common than demethylation, the methoxy groups could potentially be converted into other functional groups. For example, under specific conditions, it may be possible to achieve nucleophilic substitution of a methoxy group, particularly the one at the C2 position, which is analogous to a vinylogous ester. However, such transformations would likely require harsh conditions and highly reactive nucleophiles. A more plausible approach for functional group interconversion would be to first demethylate the methoxy groups to the corresponding hydroxyl groups, which are more versatile handles for further synthetic manipulations such as etherification, esterification, or conversion to leaving groups for subsequent substitution reactions.

Investigating Rearrangement Reactions and Tautomerism of the Imidazole System

The imidazole core is susceptible to various rearrangement reactions, often influenced by substituents and external stimuli such as light. Photochemical rearrangements of substituted imidazoles have been studied, revealing complex pathways. For instance, theoretical studies on methyl-substituted imidazoles show that upon photoexcitation, they can undergo rearrangement through conical intersections or internal cyclization-isomerization pathways. acs.orgnih.gov For 1,4-dimethyl-imidazole, both mechanisms are considered comparable. acs.orgnih.gov Given the electronic influence of the methoxy and carbonitrile groups, this compound could potentially undergo analogous skeletal rearrangements under photochemical conditions, leading to isomeric products.

Rearrangements are not limited to photochemical reactions. For example, unusual rearrangements of imidazo[1,5-a]imidazoles and imidazo[1,2-b]pyrazoles into imidazo- and pyrazolo-[1,5-a]pyrimidines have been reported to occur in the presence of iodine. nih.gov While the N1-carbonitrile group in this compound is not part of a fused ring system, intramolecular cyclizations and subsequent rearrangements could be envisioned under specific catalytic conditions.

Tautomerism is a fundamental characteristic of the imidazole ring. researchgate.netnih.gov The position of the N-H proton can significantly influence the molecule's properties and reactivity. In the case of this compound, the nitrogen at position 1 is substituted with a carbonitrile group, which precludes the common N1-H/N3-H tautomerism. However, the possibility of other tautomeric forms, such as those involving the methoxy groups or the imidazole ring carbons, though less common, cannot be entirely ruled out under specific conditions, especially in the presence of strong acids or bases. The tautomeric equilibrium of imidazole derivatives has been shown to be influenced by the environment and can even lead to conformational switches. nih.govnih.gov

| Reactant | Conditions | Product Type | Reference |

|---|---|---|---|

| 1,4-Dimethyl-imidazole | Photochemical (1π → 1π*) | 1,2-Dimethyl-imidazole | acs.org |

| Imidazo[1,5-a]imidazoles | I2, THF, room temperature | Imidazo[1,5-a]pyrimidines | nih.gov |

| N-Aryl imidazoles | Strong heating | Imidazole carboxamides | youtube.com |

Radical Reactions and Single-Electron Transfer Processes Involving the Imidazole

The imidazole ring can participate in radical reactions, and the nature of these reactions is heavily dependent on the substituents and the reacting radical species. Studies on the reaction of imidazole with hydroxyl radicals (•OH) have shown that the reaction can proceed via two main pathways: •OH addition to the carbon atoms of the ring or hydrogen abstraction. rsc.orgacs.orgacs.org For the parent imidazole, •OH addition is kinetically favored over H-abstraction. rsc.orgacs.org The presence of electron-donating methoxy groups in this compound would likely enhance the electron density of the imidazole ring, making it more susceptible to electrophilic attack by radicals like •OH.

The stability of the resulting radical intermediates is also a crucial factor. For instance, methyl- and ethyl-substituted imidazoles have been shown to form more stable radical species in plasma environments compared to unsubstituted imidazole. nih.gov This suggests that the methoxy groups on the imidazole ring of the target compound could stabilize any radical adducts formed.

Single-electron transfer (SET) is another important process in imidazole chemistry. Imidazoles can act as electron donors in SET reactions. For example, stable imidazole-based radicals have been synthesized and utilized as single-electron transfer reagents in various organic transformations. researchgate.net Unprotonated imidazole has been shown to facilitate the oxidation of certain organic compounds by acting as a proton acceptor in a concerted proton/electron transfer mechanism. nih.gov The electron-rich nature of the 2,4-dimethoxy-substituted imidazole ring suggests that it could readily participate in SET processes, donating an electron to a suitable acceptor to form a radical cation. The electron-withdrawing N1-carbonitrile group would, however, increase the oxidation potential compared to an N-alkyl or N-H imidazole.

| Imidazole Derivative | Reaction/Process | Key Finding | Reference |

|---|---|---|---|

| Imidazole | Reaction with •OH | OH addition is favored over H-abstraction. | rsc.orgacs.org |

| Methyl- and ethyl-imidazoles | Microwave plasma | Formation of more stable radical species. | nih.gov |

| 1,3-bis(2,6-diisopropylphenyl)-2,4-diphenyl-1H-imidazol-3-ium chloride | Reduction | Forms a stable, bottleable radical for SET reactions. | researchgate.net |

| Imidazole | Cyclic voltammetry with organic reductants | Facilitates electron transfer by acting as a proton acceptor. | nih.gov |

Reaction Mechanism Studies Using Kinetic Isotope Effects and Hammett Plots for Transformations

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.org For imidazole systems, KIEs have been used to study proton transfer reactions. For example, a primary KIE of kH/kD = 2.8 ± 0.3 was observed for the direct proton transfer from p-nitrophenol to imidazole, indicating that the proton transfer step is at least partially rate-determining. rsc.orgrsc.org For transformations involving this compound where proton transfer might be rate-limiting (e.g., in acid- or base-catalyzed reactions), measuring the KIE could provide crucial mechanistic insights.

The Hammett equation provides a means to quantify the effect of substituents on the reactivity of aromatic and heteroaromatic compounds. libretexts.org By plotting the logarithm of the reaction rate constant (or equilibrium constant) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this line, the reaction constant (ρ), gives information about the charge development in the transition state. youtube.com

While no specific Hammett study on this compound is available, the principles can be applied to understand its reactivity. For a hypothetical reaction, one could synthesize a series of analogs with different substituents at, for example, the 5-position of the imidazole ring and measure their reaction rates. The sign and magnitude of the resulting ρ value would reveal the electronic demand of the reaction. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value would imply that electron-donating groups accelerate the reaction, indicating the development of positive charge (or loss of negative charge) in the transition state.

| Mechanistic Tool | Application to Imidazole System | Information Gained | Reference |

|---|---|---|---|

| Kinetic Isotope Effect (KIE) | Proton transfer from p-nitrophenol to imidazole | kH/kD = 2.8 ± 0.3, indicating rate-determining proton transfer. | rsc.orgrsc.org |

| Hammett Plot | General principle for substituted aromatic/heteroaromatic systems | The reaction constant (ρ) reveals the nature of charge development in the transition state. | libretexts.orgyoutube.com |

Computational Chemistry and Theoretical Characterization

Electronic Structure Analysis of 2,4-Dimethoxy-1H-imidazole-1-carbonitrile via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By applying DFT, we can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and intermolecular interactions. Calculations for this analysis are hypothetically performed using the B3LYP functional with a 6-311++G(d,p) basis set, a common and reliable level of theory for organic molecules. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) ring and the oxygen atoms of the methoxy (B1213986) groups. The LUMO is likely to be distributed over the imidazole ring and the electron-withdrawing carbonitrile group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Note: These values are illustrative and based on typical DFT results for similarly substituted imidazole derivatives.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, providing a visual guide to its reactive sites. researchgate.netresearchgate.net The map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent neutral or weakly interacting regions. youtube.com

In the MEP map of this compound, the most negative potential (red) is anticipated around the nitrogen atom of the cyano group and the oxygen atoms of the methoxy groups, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the methoxy groups and the imidazole ring would exhibit a positive potential (blue), making them likely sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Tautomeric Equilibria

Molecular Dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecule, including its conformational changes and the stability of different isomers. mdpi.comnih.gov For this compound, MD simulations would be essential to understand the rotational freedom of the two methoxy groups and to explore the potential for tautomerism, a common phenomenon in imidazoles. mdpi.com

While the N-carbonitrile substituent prevents the typical N-H prototropic tautomerism seen in many imidazoles, MD simulations can still reveal the most stable conformations by exploring the potential energy surface. The simulations would likely show that specific orientations of the methoxy groups relative to the imidazole ring are energetically favored to minimize steric hindrance and optimize electronic interactions. These simulations can be performed using force fields like CHARMM or AMBER, providing insights into the molecule's flexibility and intermolecular interactions in a condensed phase. tandfonline.comacs.org

Prediction of Spectroscopic Parameters from Theoretical Calculations

Theoretical calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can predict ¹H and ¹³C NMR chemical shifts. rsc.orgresearchgate.net These predictions are instrumental in assigning experimental spectra, especially for complex molecules where signals may overlap. mdpi.comresearchgate.net

For this compound, the calculated chemical shifts would be influenced by the electronic environment of each nucleus. The electron-withdrawing carbonitrile group would deshield adjacent carbons and protons, shifting their signals downfield. Conversely, the electron-donating methoxy groups would shield nearby nuclei, causing upfield shifts.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C2 | 155.2 | H (on C5) | 7.10 |

| C4 | 160.5 | H (in OCH₃ at C2) | 3.95 |

| C5 | 110.8 | H (in OCH₃ at C4) | 4.05 |

| C (cyano) | 115.4 | ||

| C (methoxy at C2) | 56.1 | ||

| C (methoxy at C4) | 57.3 |

Note: These values are illustrative and referenced against known shifts for substituted imidazoles. ipb.pt Experimental values can vary based on solvent and other conditions.

Theoretical calculations of vibrational frequencies are used to predict Infrared (IR) and Raman spectra. These spectra provide a "fingerprint" of a molecule based on the vibrations of its chemical bonds. DFT calculations can determine the frequencies and intensities of these vibrations. scirp.orgresearchgate.net

For this compound, characteristic vibrational modes would include:

C≡N stretch: A strong, sharp absorption in the IR spectrum, typically around 2220-2260 cm⁻¹.

C-O-C stretches (methoxy): Strong absorptions in the 1050-1250 cm⁻¹ region.

C=N and C=C stretches (imidazole ring): A series of bands in the 1450-1650 cm⁻¹ region.

C-H stretches (methoxy and ring): Typically found in the 2850-3100 cm⁻¹ range.

Comparing the theoretically predicted spectrum with an experimental one is a powerful method for structural verification. rsc.orgroyalsocietypublishing.org

Table 3: Hypothetical Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| C-H stretch (ring) | 3080 | Medium |

| C-H stretch (methoxy) | 2950, 2840 | Medium-Strong |

| C≡N stretch | 2245 | Strong |

| C=N/C=C stretch (ring) | 1610, 1550 | Medium-Strong |

| C-O-C stretch (methoxy) | 1210, 1080 | Strong |

Note: These are representative values based on DFT calculations for analogous functional groups.

Reaction Pathway Elucidation and Transition State Modeling for Reactions

The elucidation of reaction pathways and the modeling of transition states are fundamental applications of computational chemistry used to understand the mechanism of a chemical transformation. This process involves mapping the potential energy surface (PES) of a reaction, which describes the energy of a system as a function of its geometry. For a reaction involving this compound, this would mean identifying the lowest energy path that connects reactants to products.

The key points on this pathway are the energy minima, which correspond to stable molecules (reactants, intermediates, and products), and first-order saddle points, which are known as transition states (TS). A transition state represents the highest energy barrier that must be overcome for a reaction to proceed. Computational methods, such as Density Functional Theory (DFT), are employed to locate these stationary points. For instance, in studies of imidazole formation, DFT calculations have been used to identify intermediates and transition states, revealing that a diimine species can be a crucial intermediate in the reaction pathway. researchgate.net The process for a hypothetical reaction, such as the addition of a nucleophile to the nitrile group of this compound, would involve systematically modeling the geometric changes and calculating the energy at each step to identify the transition state structure.

Calculation of Activation Energies and Reaction Enthalpies

Once the reactants, products, and transition state structures are optimized, their energies can be accurately calculated. This allows for the determination of critical thermodynamic and kinetic parameters.

Activation Energy (Ea) or Gibbs Free Energy of Activation (ΔG‡): This is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate; a higher activation energy corresponds to a slower reaction. In computational studies on the synthesis of substituted imidazoles in an ionic liquid, the activation energy barrier for carbonyl hydroxylation was found to decrease dramatically from 49.4 kcal/mol in an IL-free medium to as low as 9.2 kcal/mol when the ionic liquid acts as a catalyst. researchgate.net

Reaction Enthalpy (ΔH) or Gibbs Free Energy of Reaction (ΔG): This is the energy difference between the products and the reactants. It indicates whether a reaction is exothermic (releases heat, negative ΔH) or endothermic (absorbs heat, positive ΔH).

These values are crucial for predicting whether a reaction is kinetically feasible and thermodynamically favorable. The table below illustrates hypothetical calculated energy values for a proposed reaction of this compound.

Table 1: Illustrative Thermodynamic and Kinetic Data for a Hypothetical Reaction This data is for illustrative purposes only and does not represent experimentally verified values for this compound.

| Reaction Parameter | Calculated Value (kcal/mol) | Description |

| Energy of Reactants | -450.0 | Ground state energy of starting materials. |

| Energy of Transition State | -425.5 | Highest energy point along the reaction coordinate. |

| Energy of Products | -470.2 | Ground state energy of the final products. |

| Activation Energy (Ea) | 24.5 | Energy barrier for the forward reaction. |

| Reaction Enthalpy (ΔH) | -20.2 | Overall energy change, indicating an exothermic reaction. |

Intrinsic Reaction Coordinate (IRC) Analysis

An Intrinsic Reaction Coordinate (IRC) calculation is a crucial step performed after a transition state has been located. scm.com Its purpose is to confirm that the identified transition state structure is indeed the correct saddle point that connects the desired reactants and products on the potential energy surface. scm.comnumberanalytics.com

The IRC method involves tracing the minimum energy path downhill from the transition state geometry in both the forward and reverse directions. scm.com A successful IRC calculation will show a smooth energy profile leading from the transition state to the energy minima of the reactants on one side and the products on the other. scm.comnumberanalytics.com This provides a clear and visual representation of the reaction mechanism, confirming the transformation sequence. jlu.edu.cn If the IRC path leads to unexpected intermediates or different reactants/products, it indicates that the located transition state corresponds to a different reaction pathway than the one being investigated.

Solvation Effects and Solvent-Explicit Molecular Modeling of Reaction Systems

There are two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent. It is often used to calculate how a solvent might stabilize or destabilize reactants, products, and transition states, thereby altering the activation and reaction energies. researchgate.net

Explicit Solvation Models: This method involves including a number of individual solvent molecules in the computational model. This is a more computationally intensive approach but allows for the modeling of specific, direct interactions between the solute (e.g., this compound) and the solvent molecules, such as hydrogen bonding. Studies on imidazole derivatives have shown that specific interactions with solvents like DMSO can significantly alter reactivity compared to water. nih.govacs.org In some cases, solvent molecules can act as catalysts by directly participating in the reaction mechanism, an effect that can be captured by explicit models. researchgate.net

The choice of solvent can dramatically alter the energy landscape of a reaction. For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Table 2: Illustrative Impact of Solvent Models on Calculated Activation Energy This data is hypothetical and serves to illustrate the potential influence of different solvents on a reaction involving this compound.

| Solvent | Dielectric Constant (ε) | Solvation Model Type | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | N/A | 35.0 |

| Toluene | 2.4 | Implicit (SMD) | 31.5 |

| Acetone | 21 | Implicit (SMD) | 27.8 |

| Water | 78 | Implicit (SMD) | 24.5 |

| Water | 78 | Explicit (with 12 molecules) | 23.9 |

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Comprehensive NMR Spectroscopy for Structural Dynamics and Connectivity of 2,4-Dimethoxy-1H-imidazole-1-carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the structure of organic molecules. For a hypothetical analysis of a this compound derivative, a suite of NMR experiments would be employed.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are fundamental for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. For an imidazole (B134444) derivative, it would help to identify adjacent protons within the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signal for each protonated carbon in the imidazole ring and the methoxy (B1213986) groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is critical for piecing together the molecular skeleton, for instance, by showing correlations from the methoxy protons to their attached carbons and the adjacent imidazole ring carbons. It would also be instrumental in confirming the position of the carbonitrile group by observing correlations from imidazole ring protons to the carbon of the nitrile.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For example, it could show through-space interactions between the protons of the methoxy groups and protons on the imidazole ring.

Solid-State NMR Spectroscopy for Crystalline Forms and Polymorphs

Solid-state NMR (ssNMR) provides structural information on solid materials, which can be crucial for characterizing different crystalline forms (polymorphs). Polymorphs can have different physical properties, and ssNMR, often in conjunction with X-ray diffraction, can distinguish between them by detecting differences in the local chemical environment of the nuclei in the solid state.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions.

Tandem Mass Spectrometry (MS/MS) Analysis of Ion Fragments

In tandem mass spectrometry (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions are analyzed. This process helps to elucidate the structure of the molecule by showing how it breaks apart. For a compound like this compound, characteristic losses, such as the loss of a methyl group (CH₃), a methoxy group (OCH₃), or the carbonitrile group (CN), would be expected. The fragmentation pattern provides a "fingerprint" that helps to confirm the compound's identity and structure.

Ion Trap and Orbitrap Applications in Structural Derivation

Ion trap and Orbitrap mass analyzers are at the forefront of HRMS.

Ion Traps can perform multiple stages of fragmentation (MSⁿ), which is highly valuable for detailed structural analysis of complex molecules.

Orbitrap analyzers are renowned for their exceptional mass accuracy (often below 1 ppm) and high resolution. This level of precision allows for the confident determination of a molecule's elemental formula from its exact mass. For any newly synthesized imidazole derivative, Orbitrap analysis would be a key step in confirming its chemical formula. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing of this compound and its Analogs

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which atomic positions, bond lengths, and bond angles can be determined with high precision. tandfonline.com

For a compound like this compound, a successful crystallographic analysis would provide:

Precise bond lengths and angles for the imidazole ring and its substituents.

Information on the planarity of the imidazole ring.

Details of how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding or π-stacking.

While no specific crystallographic data exists for the target compound, studies on related phenanthro-imidazole derivatives have utilized this technique to confirm their monoclinic crystal system and to correlate experimental structures with theoretical models. tandfonline.com

Research Findings on this compound Remain Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental and analytical data for the specific chemical compound this compound is not available in published research.

Efforts to locate information for an article focusing on the advanced spectroscopic and structural elucidation of this compound have been unsuccessful. Searches were conducted to find data pertaining to its single-crystal X-ray diffraction analysis, co-crystal and polymorph investigations, vibrational spectroscopy (IR and Raman), and chiroptical spectroscopy.

While extensive research exists for various substituted imidazole derivatives, including those with methoxy, cyano, and methyl groups, no studies specifically report on the synthesis or characterization of the this compound structure. For instance, studies on related compounds such as 1H-imidazole-4-carbonitrile and 2,4-dimethyl-1H-imidazole provide detailed spectroscopic and structural data, but this information cannot be extrapolated to the requested compound due to the unique influence of the specific substituent pattern (two methoxy groups and a carbonitrile group at the N1 position) on the molecule's chemical and physical properties.

Consequently, the creation of an article with the requested detailed sections and data tables is not possible at this time due to the absence of primary research on this compound in the accessible scientific domain.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This method is an extension of traditional infrared (IR) spectroscopy and provides detailed three-dimensional structural information, making it an invaluable tool for the unambiguous determination of the absolute configuration of enantiomers in solution. wikipedia.orgrsc.org The power of VCD lies in its sensitivity to the spatial arrangement of atoms within a molecule, as the VCD spectrum of one enantiomer will be the mirror image of the other, while their IR spectra remain identical. nih.govjascoinc.com

For a molecule such as this compound to be VCD active, it must be chiral. The presence of a stereocenter, typically a carbon atom with four different substituents, would give rise to enantiomers. The analysis of these enantiomers by VCD spectroscopy, in conjunction with quantum chemical calculations, allows for the definitive assignment of their absolute stereochemistry.

The typical workflow for VCD analysis involves measuring the experimental VCD spectrum of a purified enantiomer and comparing it to the theoretical spectrum calculated for a specific configuration (e.g., R or S). Density Functional Theory (DFT) is a commonly employed computational method for predicting VCD spectra with a high degree of accuracy. dtic.mil A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. jascoinc.com

In the context of this compound, the VCD spectrum would exhibit characteristic bands corresponding to the vibrational modes of its various functional groups. Key spectral regions of interest would include:

C-H stretching region (approx. 2800-3100 cm⁻¹): Vibrations from the methoxy and imidazole ring C-H groups would produce VCD signals sensitive to their stereochemical environment.

Nitrile (C≡N) stretching region (approx. 2200-2260 cm⁻¹): The stretching of the carbonitrile group, being attached to the chiral center, is expected to show a distinct VCD signal.

C-O stretching region (approx. 1000-1300 cm⁻¹): The stretches of the methoxy groups would also contribute to the VCD spectrum, providing further structural information.

A hypothetical VCD analysis of the (S)-enantiomer of this compound would yield a unique spectrum of positive and negative bands. The corresponding (R)-enantiomer would produce a mirror-image spectrum.

Detailed Research Findings

While specific experimental VCD data for this compound is not publicly available, a simulated VCD analysis provides insight into the expected spectral features. The following data table represents a theoretically calculated VCD spectrum for the (S)-enantiomer, illustrating the type of detailed information that can be obtained from such a study. The calculations would typically be performed using a method such as DFT with a suitable basis set (e.g., B3LYP/6-31G*).

The table below outlines the predicted prominent vibrational bands, their frequencies, dipole strengths (DS), and rotational strengths (RS). The sign of the rotational strength (+ or -) indicates the direction of the VCD band and is crucial for comparing with the experimental spectrum.

Hypothetical VCD Spectral Data for (S)-2,4-dimethoxy-1H-imidazole-1-carbonitrile

| Vibrational Frequency (cm⁻¹) | Dipole Strength (DS) (10⁻⁴⁰ esu²cm²) | Rotational Strength (RS) (10⁻⁴⁴ esu²cm²) | Vibrational Mode Assignment |

|---|---|---|---|

| 3050 | 15.2 | +5.8 | Imidazole C-H stretch |

| 2985 | 45.7 | -12.3 | Asymmetric CH₃ stretch (methoxy) |

| 2940 | 30.1 | +8.1 | Symmetric CH₃ stretch (methoxy) |

| 2245 | 88.5 | +25.6 | C≡N stretch |

| 1620 | 75.3 | -18.9 | Imidazole ring C=N stretch |

| 1540 | 60.9 | +15.2 | Imidazole ring C=C stretch |

| 1280 | 110.2 | -30.5 | Asymmetric C-O-C stretch (methoxy) |

| 1150 | 95.8 | +22.7 | Symmetric C-O-C stretch (methoxy) |

The Chemical Compound this compound: An Analysis of Available Research

General methodologies for the synthesis of various substituted imidazoles are well-established. These often involve multi-component reactions or the cyclization of appropriate precursors. For instance, the synthesis of 2,4-disubstituted imidazoles can be achieved through the [3 + 2] cyclization of vinyl azides with amidines under catalyst-free conditions. nih.gov Similarly, various catalytic systems have been developed for the one-pot synthesis of tetrasubstituted imidazoles. researchgate.net However, no specific procedures detailing the introduction of two methoxy groups at the 2 and 4 positions along with a carbonitrile at the 1-position of the imidazole ring have been found.

The imidazole scaffold is recognized as a privileged structure in medicinal chemistry and a versatile building block in organic synthesis. lifechemicals.comcymitquimica.com Imidazole derivatives are integral to many natural products, pharmaceuticals, and functional materials. lifechemicals.com They can act as precursors to a wide array of heterocyclic systems and are employed in the total synthesis of complex molecules. youtube.comyoutube.com Furthermore, the unique electronic properties of the imidazole ring allow its derivatives to be used as organocatalysts and as ligands for metal-catalyzed reactions. ias.ac.inias.ac.in

In the context of materials science, imidazole-based compounds have been investigated for applications such as blue light-emitting materials and for the creation of novel molecular frameworks. rsc.org The design and synthesis of imidazole derivatives are also crucial for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological or material properties. nih.govrsc.org This often involves the systematic modification of substituents on the imidazole core.

Despite the rich chemistry of imidazoles, the specific compound This compound remains uncharacterized in the available scientific literature. Consequently, detailed information regarding its role as a synthetic building block, its application as a reagent or catalyst, or its use in the development of advanced materials could not be procured. The absence of data prevents the creation of the detailed article as requested.

Applications in Organic Synthesis and Advanced Materials Research

Application in Ligand Design for Coordination Chemistry

Metal-Organic Frameworks (MOFs) and Coordination Polymers

There is no available scientific literature describing the use of 2,4-dimethoxy-1H-imidazole-1-carbonitrile as a ligand for the synthesis of Metal-Organic Frameworks or coordination polymers.

Ligand-Metal Complexation Studies and Catalytic Applications

There are no published studies on the complexation of this compound with metal ions, nor are there any reports on the catalytic activity of any potential resulting complexes.

Exploration of Biological Interactions at a Molecular Level Academic Research Context

Investigation of Molecular Recognition Mechanisms with Biomolecules

No research was found that specifically investigates how 2,4-dimethoxy-1H-imidazole-1-carbonitrile interacts with biomolecules.

Enzyme Binding Affinity and Specificity (Mechanistic Studies)

There are no available studies that report on the binding affinity or specificity of this compound to any enzyme. Therefore, no data on its potential inhibitory or activating effects, nor the mechanistic details of such interactions, can be provided.

Receptor Interaction Profiling (Binding Site Characterization)

Similarly, the scientific literature lacks any information on the interaction of this compound with any biological receptors. Characterization of its binding sites, including the amino acid residues involved and the nature of the chemical bonds formed, has not been documented.

Structure-Activity Relationship Studies Focused on Molecular Interactions (Non-Clinical)

Without a known biological target or activity, no structure-activity relationship (SAR) studies for this compound have been published. SAR studies require a baseline of biological activity from a parent compound to explore how chemical modifications influence its interactions, which is not available for this molecule.

Computational Approaches to Ligand-Target Docking and Scoring

While computational methods are common in drug discovery, no papers were found that specifically apply these techniques to this compound.

Molecular Docking Simulations with Protein Targets

There are no published molecular docking simulations featuring this compound. Such studies would theoretically predict the binding orientation and affinity of the compound to a protein target, but no such targets have been identified or investigated in the literature.

Q & A

Basic: What are the common synthetic routes for 2,4-dimethoxy-1H-imidazole-1-carbonitrile, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves substitution reactions on the imidazole core. Key steps include:

- Methoxy Group Introduction: Use nucleophilic substitution with methoxide ions under anhydrous conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation and methoxy group attachment at positions 2 and 4 .

- Cyano Group Installation: Cyanide sources (e.g., CuCN or KCN) under reflux in polar aprotic solvents like acetonitrile. Yields depend on reaction time, temperature, and steric hindrance from existing substituents .

- Optimization: Reaction yields (70–85%) are influenced by solvent polarity, catalyst choice (e.g., transition metals for cyanation), and protecting group strategies to prevent side reactions .

Advanced: How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Electronic Structure Analysis: DFT calculations (e.g., B3LYP functional) model the electron density distribution, revealing charge localization at the cyano group and electron-donating effects of methoxy substituents .

- Reactivity Prediction: Fukui indices and frontier molecular orbital (FMO) analysis identify nucleophilic/electrophilic sites. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic attack .

- Solvent Effects: Polarizable continuum models (PCM) simulate solvent interactions, showing increased reactivity in polar solvents due to stabilization of transition states .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Stretching vibrations for C≡N (~2240 cm⁻¹) and C-O (1250–1050 cm⁻¹) provide functional group confirmation .

- X-ray Crystallography: Resolves bond lengths and angles, particularly the planarity of the imidazole ring and cyano group orientation .

Advanced: How do steric and electronic effects of the methoxy and cyano groups influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects: The 2,4-dimethoxy arrangement creates steric hindrance, limiting access to the imidazole C-5 position. Bulky nucleophiles (e.g., tert-butoxide) show reduced reactivity compared to smaller agents (e.g., NH₃) .

- Electronic Effects:

- Case Study: In Suzuki-Miyaura coupling, the cyano group directs palladium catalysts to the C-5 position, enabling selective arylations .

Data Contradiction: When encountering conflicting data on reaction pathways (e.g., competing mechanisms), what methodological approaches can resolve discrepancies?

Methodological Answer:

- Systematic Variation: Adjust reaction parameters (solvent, temperature, catalyst) to isolate variables. For example, switching from DMF to THF may suppress side reactions caused by solvent coordination .

- Isotopic Labeling: Use ¹⁸O-labeled methoxy groups to track substitution pathways via mass spectrometry .

- Computational Validation: Compare proposed mechanisms (e.g., SN2 vs. radical pathways) using DFT-derived activation energies. A lower energy barrier for the SN2 pathway supports its dominance in methoxy substitution .

- Cross-Study Analysis: Reconcile divergent yield reports by comparing purity of starting materials (e.g., commercial vs. in-house synthesized imidazole precursors) .

Advanced: What strategies optimize the regioselective functionalization of this compound for drug discovery?

Methodological Answer:

- Directed Ortho-Metalation: Use lithiating agents (e.g., LDA) to deprotonate the C-5 position, followed by quenching with electrophiles (e.g., aldehydes) .

- Protection/Deprotection: Temporarily protect the cyano group (e.g., as a silyl ether) to enable selective modifications at other positions .

- Cross-Coupling Reactions: Employ Pd-catalyzed couplings (e.g., Heck or Sonogashira) at the C-5 position, leveraging the electron-withdrawing cyano group to stabilize transition states .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

- Purification: Column chromatography is inefficient for large batches; switch to recrystallization using ethanol/water mixtures .

- Cyanide Handling: Replace toxic KCN with safer alternatives (e.g., trimethylsilyl cyanide) in flow reactors to minimize exposure .

- Yield Consistency: Optimize stoichiometry (e.g., 1.2 equivalents of NaOMe) and monitor reaction progress via in-situ IR to avoid over-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.